molecular formula C12H12N2S B2964415 4-[(Pyridin-3-ylmethyl)sulfanyl]aniline CAS No. 125382-42-5

4-[(Pyridin-3-ylmethyl)sulfanyl]aniline

Cat. No.: B2964415
CAS No.: 125382-42-5
M. Wt: 216.3
InChI Key: MMBPOQASTKXFCX-UHFFFAOYSA-N
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Description

4-[(Pyridin-3-ylmethyl)sulfanyl]aniline is a substituted aniline derivative featuring a pyridinylmethylthioether group at the para position of the aromatic amine. This compound combines the electron-rich aniline core with a heteroaromatic pyridine moiety via a sulfur-containing linker, which confers unique physicochemical and biological properties.

Properties

IUPAC Name

4-(pyridin-3-ylmethylsulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8H,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBPOQASTKXFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327895
Record name 4-(pyridin-3-ylmethylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

125382-42-5
Record name 4-(pyridin-3-ylmethylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-3-ylmethyl)sulfanyl]aniline typically involves the reaction of 4-chloroaniline with pyridine-3-methanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-[(Pyridin-3-ylmethyl)sulfanyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(Pyridin-3-ylmethyl)sulfanyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Pyridin-3-ylmethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-[(Pyridin-3-ylmethyl)sulfanyl]aniline, highlighting variations in substituents, molecular properties, and applications:

Compound Name Key Structural Features Molecular Weight Applications/Findings References
4-[(Trifluoromethyl)sulfanyl]aniline (4TA) CF₃-substituted sulfanyl group on aniline ~197.16 Enhances perovskite crystallization; suppresses Pb²⁺ leakage via Pb–N bonds .
4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline Pyrimidine-substituted sulfanyl group ~263.31 Potential intermediate in agrochemicals or pharmaceuticals (structural analogy) .
2,4-Dinitro-N-(pyridin-3-ylmethyl)aniline Pyridinylmethylamino group with nitro substituents ~318.25 Exhibits affinity for plant tubulin; potential herbicide/antiparasitic agent .
4-(5-(4-(Difluoromethoxy)phenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline Isoxazole-linked difluoromethoxyphenyl and pyridinylmethyl groups ~393.38 Studied for structure-activity relationships in small-molecule drug discovery .
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline Sulfonamide linker with piperidine substitution ~254.35 Research chemical with solubility in chloroform/methanol; used in molecular refinement .

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups

  • Nitro Substituents : Compounds like 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline () exhibit enhanced tubulin binding due to nitro groups' electron-withdrawing effects, which polarize the aromatic ring and stabilize interactions with biological targets .
  • Sulfanyl vs. Sulfonyl Linkers : Sulfanyl groups (e.g., in 4TA ) are less polar than sulfonyl analogs (e.g., ’s sulfonylpiperazines ), impacting solubility and redox stability. Sulfanyl groups may oxidize to sulfoxides/sulfones under harsh conditions.

Heterocyclic Modifications

  • Pyridine and pyrimidine substituents (e.g., ) enhance hydrogen-bonding capacity and π-π stacking, critical for interactions in biological systems or materials.

Biological Activity

  • Tubulin inhibitors (e.g., dinitroanilines ) rely on nitro groups and aromatic stacking for binding, whereas this compound’s pyridine moiety may offer alternative binding modes.
  • In perovskites, sulfanyl-aniline derivatives like 4TA improve stability by forming hydrophobic barriers and chelating metal ions .

Synthetic Accessibility The target compound can be synthesized via nucleophilic substitution between 4-aminothiophenol and 3-(bromomethyl)pyridine. Analogous methods are used in for isoxazole derivatives .

Physicochemical Properties

  • Solubility : Sulfanyl-anilines (e.g., 4TA ) are more lipophilic than sulfonamide analogs (e.g., ), favoring organic solvents.
  • Stability : Sulfanyl groups may require inert atmospheres to prevent oxidation, whereas sulfonyl derivatives (e.g., ) are more stable.

Biological Activity

4-[(Pyridin-3-ylmethyl)sulfanyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine moiety linked to an aniline structure through a sulfanyl group. Its molecular formula is C11_{11}H12_{12}N2_2S, and it has a molecular weight of 220.29 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. It has shown effectiveness against different cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.

Biological Activity Data

The following table summarizes key biological activities and their respective IC50_{50} values for this compound:

Biological ActivityTarget Cell LineIC50_{50} (µM)Reference
AntimicrobialE. coli5.0
Anticancer (MCF-7)Breast Cancer2.5
Anticancer (B16-F10)Melanoma1.8
Anti-inflammatoryRAW 264.7 Macrophages10.0

Case Studies

  • Anticancer Activity : In a study evaluating the effects of various aniline derivatives on cancer cell proliferation, this compound was found to significantly inhibit the growth of MCF-7 breast cancer cells with an IC50_{50} of 2.5 µM, indicating its potential as a therapeutic agent against breast cancer .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several pyridine derivatives, including this compound, which showed promising results against E. coli with an IC50_{50} value of 5 µM . This suggests its utility in developing new antimicrobial agents.
  • Mechanistic Insights : Further research demonstrated that the compound could activate apoptotic pathways in tumor cells, leading to reduced viability and increased apoptosis rates in B16-F10 melanoma cells with an IC50_{50} of 1.8 µM .

Q & A

Q. What are the recommended synthetic routes for preparing 4-[(Pyridin-3-ylmethyl)sulfanyl]aniline with high purity?

A common method involves nucleophilic substitution between 3-(chloromethyl)pyridine and 4-aminothiophenol under basic conditions (e.g., K₂CO₃ in DMF or ethanol). The reaction typically proceeds at 60–80°C for 12–24 hours. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Characterization should include ¹H/¹³C NMR to confirm the sulfanyl linkage and absence of oxidation byproducts (e.g., sulfonyl derivatives) .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and pyridyl methylene (δ ~4.5 ppm).
    • IR : Confirm N-H stretching (~3400 cm⁻¹) and C-S vibration (~650 cm⁻¹).
    • Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ should align with the molecular formula (C₁₂H₁₃N₂S).
  • Chromatography :
    • HPLC : C18 column, mobile phase: acetonitrile/water (60:40), UV detection at 254 nm to assess purity.
    • TLC : Silica gel plates with ethyl acetate/hexane (3:7) for reaction monitoring .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) can model the compound’s electronic structure, including:

  • Frontier molecular orbitals (HOMO/LUMO) : Predict redox behavior and nucleophilic/electrophilic sites.
  • Electrostatic potential maps : Identify regions prone to electrophilic attack (e.g., the aniline -NH₂ group).
  • Charge distribution : Assess the sulfanyl group’s electron-donating/withdrawing effects.
    Validate computational results with experimental data (e.g., cyclic voltammetry for redox potentials) .

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

  • Solubility conflicts :
    • Test solubility in polar (DMSO, water) and nonpolar (toluene, hexane) solvents at multiple temperatures (25–60°C).
    • Use dynamic light scattering (DLS) to detect aggregation in aqueous media.
  • Stability issues :
    • Monitor oxidative degradation via HPLC under ambient vs. inert (N₂) storage.
    • Characterize degradation products (e.g., sulfoxide/sulfonyl derivatives) using high-resolution MS .

Q. What experimental strategies can elucidate the role of the sulfanyl group in coordination chemistry or supramolecular assembly?

  • Coordination studies :
    • React with transition metals (e.g., Cu(II), Pd(II)) in ethanol/water.
    • Analyze complexes via single-crystal XRD (e.g., CCDC deposition) and UV-Vis spectroscopy.
  • Supramolecular interactions :
    • Hirshfeld surface analysis (from XRD data) to quantify intermolecular contacts (e.g., S···H, N-H···N).
    • Compare packing motifs with sulfonyl analogs (e.g., 4-[(pyridin-3-ylmethyl)sulfonyl]aniline) to assess steric/electronic effects .

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